2-Methyl-8-iodoquinoxaline
Description
2-Methyl-8-iodoquinoxaline is a halogenated quinoxaline derivative characterized by a methyl group at position 2 and an iodine atom at position 8 of the quinoxaline ring. Quinoxalines, bicyclic aromatic compounds comprising two nitrogen atoms in a benzene-fused pyrazine structure, are widely studied for their pharmacological and material science applications.
Synthesis of this compound derivatives has been achieved via iridium-catalyzed reactions using glycerol and diamines under optimized conditions (e.g., 800–820°C) . Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and purity .
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodo-2-methylquinoxaline |
InChI |
InChI=1S/C9H7IN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,1H3 |
InChI Key |
QZCBUBIAEZEGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The iodine atom in this compound confers higher molecular weight and polarizability compared to chlorine in 2-Chloro-3-methylquinoxaline, making it more reactive in cross-coupling reactions .
- deoxyguanosinyl) alters biological activity .
Analytical Techniques
- Chromatography: GC and HPLC are standard for purity assessment in halogenated quinoxalines .
- Spectroscopy : NMR and ICP-MS are critical for structural elucidation and trace metal analysis, respectively .
- Crystallography: Single-crystal X-ray diffraction (as in ) resolves complex structures like 8-Hydroxy-2-methylquinolinium derivatives .
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